

A Comparative Guide to the X-ray Crystallography of Ethyl 3-aminocrotonate Derivatives

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Compound of Interest

Compound Name: *Ethyl 3-aminocrotonate*

Cat. No.: *B7806438*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallography of **ethyl 3-aminocrotonate** derivatives, which are part of the larger class of β -enaminones. These compounds are valuable synthons in organic chemistry, particularly for the synthesis of various heterocyclic compounds with potential pharmaceutical applications.^{[1][2]} Understanding their three-dimensional structure through X-ray crystallography is crucial for rational drug design and for elucidating structure-property relationships.

Comparative Crystallographic Data

While a comprehensive public database directly comparing a homologous series of simple N-substituted **ethyl 3-aminocrotonate** derivatives is not readily available, this section presents crystallographic data for illustrative examples of related β -enaminone structures. This data, gleaned from various research publications, highlights the typical parameters determined in such studies.

Co mp oun d	For mul a	Cry stal Sys tem	Spa ce Gro up	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	V (Å ³)	Z	Ref.
(2E, 2'E)- 1,1'- (3,4- diph enyl thie no[2 ,3- b]thi oph ene- 2,5- diyl) bis(3- (dim ethy lami no)p rop- 2- en- 1- one)	C_{30} H_{28} N_2O 2S_2	Mon oclin ic	P-1	9.96 85	10.1 382	13.3 220	101. 018	94.4 80	107. 207	124 9.3	2	[3]
Ethy l (3E) -5- (4- fluor oph	C_{24} H_{23} FN_4 O_4S 0.2 $5H_2$ O	-	-	-	-	-	-	-	-	-	-	[6]

enyl
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hyl-
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carb
oxyl
ate
0.25
-
hydr
ate

Ethy	C ₁₆	Mon	P2 ₁ /	7.69	8.17	28.9	90	94.0	90	181	4	[7]
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[3-
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lami
no)a
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oyl]-
2-
{[(di
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hyla
min
o)m
ethy
lide
ne]a
min
o}-4
-
met
hylt
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hen
e-3-
carb
oxyl
ate

Note: The second entry, while relevant to the broader class of compounds, did not have readily extractable unit cell parameters in the provided abstract. This table serves to illustrate the type of comparative data generated in crystallographic studies of β -enaminone derivatives.

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis, crystallization, and X-ray crystallographic analysis of **ethyl 3-aminocrotonate** derivatives.

Synthesis of Ethyl 3-aminocrotonate Derivatives

The synthesis of β -enaminones, including **ethyl 3-aminocrotonate** derivatives, is often achieved through the condensation reaction between a β -ketoester (like ethyl acetoacetate) and a primary amine.[2]

General Procedure:

- Reaction Setup: A solution of ethyl acetoacetate is prepared in a suitable solvent, such as ethanol or methanol.
- Amine Addition: The desired primary amine is added to the solution. The reaction can be carried out at room temperature or with gentle heating.[8]
- Catalyst (Optional): In some cases, a catalytic amount of acid (e.g., acetic acid) can be used to facilitate the reaction.
- Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC).
- Workup: Once the reaction is complete, the solvent is typically removed under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.

Crystallization

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Several methods can be employed:

- Slow Evaporation: The purified compound is dissolved in a suitable solvent or solvent mixture to create a saturated or near-saturated solution. The container is loosely covered to allow for the slow evaporation of the solvent. Over time, as the solution becomes more concentrated, crystals will form.
- Vapor Diffusion: The compound is dissolved in a small amount of a relatively non-volatile solvent. This solution is placed in a sealed container with a larger volume of a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

- Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, and subsequently to a lower temperature (e.g., in a refrigerator or cold room), leading to the formation of crystals.

X-ray Diffraction Data Collection and Structure Refinement

- Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
- Data Processing: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections.
- Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial model is then refined using least-squares methods to improve the fit between the observed and calculated structure factors.
- Validation: The final refined structure is validated to ensure its chemical and geometric sensibility.

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the synthesis and X-ray crystallographic analysis of **ethyl 3-aminocrotonate** derivatives.

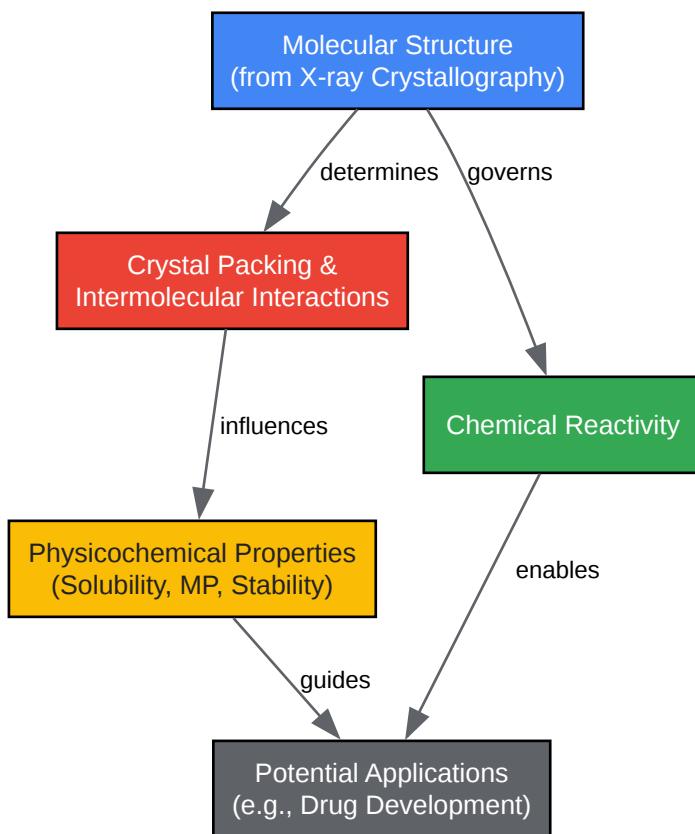


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A typical experimental workflow for crystallographic studies.

Structure-Property Relationship

The crystal structure of **ethyl 3-aminocrotonate** derivatives provides valuable insights into their physicochemical properties and potential applications. The arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding, can influence properties such as solubility, melting point, and stability. Furthermore, understanding the precise molecular geometry is essential for predicting reactivity and designing molecules with specific biological activities.

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Relationship between crystal structure and properties.

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